Measurable Binding Affinity for the LRH-1 Ligand-Binding Domain
The compound demonstrates quantifiable binding to the LRH-1 ligand-binding domain (LBD) via a fluorescence polarization competitive displacement assay. This provides a clear, reproducible benchmark (Ki) that can be used to establish a binding baseline for structure-activity relationship (SAR) studies, in contrast to candidates with no measurable affinity [1]. While other LRH-1 chemotypes achieve tighter binding, e.g., the triarylethanone class with a Ki of 1.30 nM [2], the target compound's moderate affinity places it in a useful range for identifying occupancy-driven effects without complete receptor saturation.
| Evidence Dimension | LRH-1 LBD Binding Affinity |
|---|---|
| Target Compound Data | Ki = 374 nM (reported as displacement of 6N-FAM probe from human LRH-1 LBD residues 299-541) |
| Comparator Or Baseline | Triarylethanone-class LRH-1 ligand (BDBM50511467): Ki = 1.30 nM under equivalent biochemical conditions |
| Quantified Difference | ~288-fold weaker binding affinity |
| Conditions | E. coli-expressed human LRH-1 LBD; competitive binding fluorescence polarization |
Why This Matters
The quantifiable but moderate binding affinity enables dose-dependent target engagement studies where partial receptor occupancy is desired, avoiding the ceiling effects of ultra-high affinity ligands.
- [1] BindingDB. Entry BDBM50418303 for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide. Affinity Data Ki: 374 nM. (Accessed 2026-05-09). View Source
- [2] BindingDB. Entry BDBM50511467. Affinity Data Ki: 1.30 nM. (Accessed 2026-05-09). View Source
